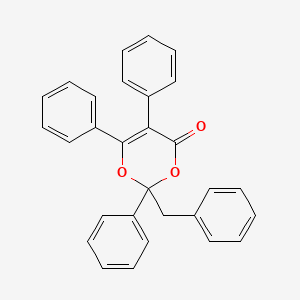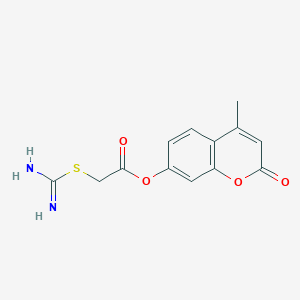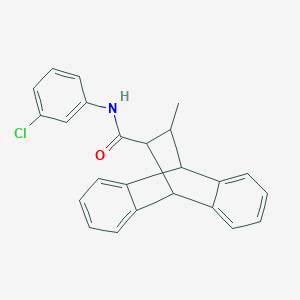
2-benzyl-2,5,6-triphenyl-4H-1,3-dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-2,5,6-TRIPHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a dioxin ring substituted with benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-2,5,6-TRIPHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-2,5,6-TRIPHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
2-BENZYL-2,5,6-TRIPHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-BENZYL-2,5,6-TRIPHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxin derivatives and phenyl-substituted organic molecules. Examples include:
- 2,4,6-TRIPHENYL-1,3-DIOXANE
- 2-BENZYL-4,6-DIPHENYL-1,3-DIOXANE
Uniqueness
What sets 2-BENZYL-2,5,6-TRIPHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE apart is its specific substitution pattern and the resulting chemical properties
Properties
Molecular Formula |
C29H22O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-benzyl-2,5,6-triphenyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C29H22O3/c30-28-26(23-15-7-2-8-16-23)27(24-17-9-3-10-18-24)31-29(32-28,25-19-11-4-12-20-25)21-22-13-5-1-6-14-22/h1-20H,21H2 |
InChI Key |
WAZIGPUQHCHMKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(OC(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(2Z)-2-[4-(diethylamino)benzylidene]-3-oxo-2,3-dihydro-1H-inden-1-ylidene}propanedinitrile](/img/structure/B11520471.png)
![N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11520476.png)

![2-[(2,4-dimethylphenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline](/img/structure/B11520479.png)
![6'-Amino-5-bromo-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11520486.png)
![3-{[(3-Carbamoyl-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B11520491.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11520495.png)
![Methyl ({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate](/img/structure/B11520503.png)
![1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone](/img/structure/B11520507.png)
![5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[4-(propan-2-yl)benzyl]aniline](/img/structure/B11520512.png)
![2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11520513.png)

![N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-methylbenzamide](/img/structure/B11520520.png)
![4-chloro-2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11520523.png)
